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Compound of Interest

Compound Name: 2,4-Difluoromandelic acid

Cat. No.: B1330615 Get Quote

This technical guide provides a comprehensive overview of the expected spectroscopic data

for 2,4-Difluoromandelic acid, a compound of interest for researchers, scientists, and

professionals in drug development. Due to the limited availability of directly published

experimental spectra for 2,4-Difluoromandelic acid, this document compiles predicted and

analogous data from closely related compounds to offer a robust analytical profile. The

information herein is structured to facilitate easy comparison and understanding of its nuclear

magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for 2,4-Difluoromandelic
acid based on the analysis of similar molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the

methine proton, and the hydroxyl and carboxylic acid protons. The chemical shifts and coupling

constants will be influenced by the electron-withdrawing effects of the fluorine atoms and the

carboxylic acid group.
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Proton
Predicted Chemical

Shift (δ, ppm)
Predicted Multiplicity

Predicted Coupling

Constants (J, Hz)

H-3 7.10 - 7.30 ddd
J(H-F) ≈ 8-10, J(H-H)

≈ 8-9, J(H-H) ≈ 2-3

H-5 6.85 - 7.05 ddd
J(H-F) ≈ 8-10, J(H-H)

≈ 8-9, J(H-H) ≈ 2-3

H-6 7.40 - 7.60 td
J(H-H) ≈ 8-9, J(H-F) ≈

6-7

-CH(OH)- 5.10 - 5.30 s -

-OH Broad s -

-COOH Broad s -

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum will be characterized by the influence of the fluorine substituents,

leading to carbon-fluorine couplings (¹JCF, ²JCF, etc.), which will cause splitting of the carbon

signals.

Carbon
Predicted Chemical Shift (δ,

ppm)

Predicted Multiplicity (due to

C-F coupling)

C=O 170 - 175 s

C-OH 70 - 75 d

C-1 125 - 130 dd

C-2 160 - 165 dd

C-3 112 - 117 d

C-4 160 - 165 dd

C-5 104 - 108 d

C-6 130 - 135 d
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Infrared (IR) Spectroscopy
The IR spectrum of 2,4-Difluoromandelic acid is expected to exhibit characteristic absorption

bands corresponding to its functional groups.

Vibrational Mode
Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (Carboxylic Acid) 3300 - 2500 Strong, Broad

O-H stretch (Alcohol) 3500 - 3200 Strong, Broad

C-H stretch (Aromatic) 3100 - 3000 Medium

C=O stretch (Carboxylic Acid) 1760 - 1690 Strong

C=C stretch (Aromatic) 1600 - 1475 Medium

C-O stretch 1320 - 1000 Strong

C-F stretch 1250 - 1020 Strong

Mass Spectrometry (MS)
The mass spectrum of 2,4-Difluoromandelic acid is expected to show a molecular ion peak

and characteristic fragmentation patterns.

m/z Predicted Fragment Interpretation

188 [C₈H₆F₂O₃]⁺ Molecular Ion (M⁺)

170 [M - H₂O]⁺ Loss of water

143 [M - COOH]⁺
Loss of the carboxylic acid

group

125 [M - COOH - H₂O]⁺ Subsequent loss of water

115 [C₆H₃F₂]⁺ 2,4-Difluorophenyl cation

Experimental Protocols
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The following are generalized experimental protocols for the spectroscopic analysis of mandelic

acid derivatives, which would be applicable to 2,4-Difluoromandelic acid.[1]

NMR Spectroscopy
Instrumentation: A 400 MHz NMR spectrometer (e.g., Bruker Avance 400).[1]

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a 5 mm NMR tube.

¹H NMR Acquisition:

Acquire the spectrum at room temperature.

Use a standard pulse program for proton NMR.

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm, DMSO-d₆

at 2.50 ppm).

¹³C NMR Acquisition:

Acquire the spectrum at room temperature using a proton-decoupled pulse sequence.

Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52

ppm).

Infrared (IR) Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer (e.g., Perkin-Elmer FTIR

RXI).[1]

Sample Preparation:

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and

press into a thin pellet.[1]

ATR: Place a small amount of the solid sample directly on the Attenuated Total

Reflectance (ATR) crystal.
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Data Acquisition:

Record the spectrum over a range of 4000-400 cm⁻¹.

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and

subtract it from the sample spectrum.

Mass Spectrometry
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Thermo-

Fischer DSQ II GC-MS with Electron Ionization or an ESI source).[1]

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g.,

methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

Data Acquisition:

Electron Ionization (EI): Introduce the sample (often via a GC inlet) into the ion source and

bombard with a beam of electrons (typically 70 eV).

Electrospray Ionization (ESI): Infuse the sample solution into the ESI source.

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a chemical compound like 2,4-Difluoromandelic acid.
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Workflow for Spectroscopic Analysis of 2,4-Difluoromandelic Acid
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Caption: Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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